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molecular formula C11H11NO2 B178197 Methyl 3-methyl-1H-indole-6-carboxylate CAS No. 184151-49-3

Methyl 3-methyl-1H-indole-6-carboxylate

Cat. No. B178197
M. Wt: 189.21 g/mol
InChI Key: DYUBOSKPVMRVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807709B2

Procedure details

A mixture of 3-formyl-1H-indole-6-carboxylic acid methyl ester (5 g, 24.6 mmol), p-toluene-sulfonic acid (704 mg, 3.7 mmol) and p-toluenesulfonylhydrazide (5.49 g, 29.5 mmol) in a mixture of dimethylformamide (50 mL) and sulfolane (25 mL) is heated at 100° C. for 15 min. Then cooled to RT, before the addition of sodium cyanoborohydride (6.2 g, 98.4 mmol, 2 g portions after 10 min intervals). The resulting mixture is heated at 100° C. for 2 h, cooled to RT and poured into a mixture of ice and water (250 mL) leading to a white precipitate. Water (500 mL) is added, and the mixture is stirred for 30 min before filtration. The off-white solid is washed with warm water. Toluene is added and removed by rotary evaporation to afford the title compound as a yellow solid. TLC, Rf (hexane/AcOEt 4:1)=0.3. MS (LC-MS): [M+H]+=188.1. tR (HPLC, Macherey-Nagel Nucleosil C18 column, 10-100% CH3CN/H2O/5 min, 100% CH3CN/3 min, CH3CN and H2O containing 0.1% TFA, flow: 1.5 mL/min): 5.13 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
704 mg
Type
reactant
Reaction Step One
[Compound]
Name
p-toluenesulfonylhydrazide
Quantity
5.49 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:13]=[C:12]2[C:8]([C:9]([CH:14]=O)=[CH:10][NH:11]2)=[CH:7][CH:6]=1)=[O:4].C1(C)C=CC(S(O)(=O)=O)=CC=1.C([BH3-])#N.[Na+].O>CN(C)C=O.S1(CCCC1)(=O)=O>[CH3:1][O:2][C:3]([C:5]1[CH:13]=[C:12]2[C:8]([C:9]([CH3:14])=[CH:10][NH:11]2)=[CH:7][CH:6]=1)=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(=O)C1=CC=C2C(=CNC2=C1)C=O
Name
Quantity
704 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
p-toluenesulfonylhydrazide
Quantity
5.49 g
Type
reactant
Smiles
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 min before filtration
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated at 100° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
WASH
Type
WASH
Details
The off-white solid is washed with warm water
ADDITION
Type
ADDITION
Details
Toluene is added
CUSTOM
Type
CUSTOM
Details
removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C1=CC=C2C(=CNC2=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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